

# Application of LY2940094 Tartrate in Alcohol Self-Administration Studies

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## Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B15623468

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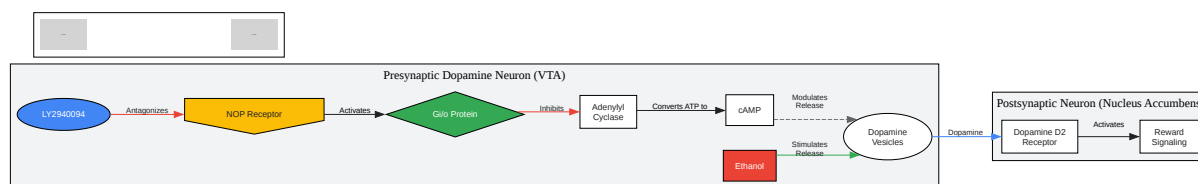
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Alcohol use disorder (AUD) is a chronic relapsing brain disorder characterized by compulsive alcohol use, loss of control over alcohol intake, and a negative emotional state when not using. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP receptor) have emerged as a promising target for the development of therapeutics for AUD. LY2940094 is a potent and selective NOP receptor antagonist that has demonstrated efficacy in reducing alcohol consumption and seeking behaviors in preclinical models.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the use of **LY2940094 tartrate** in alcohol self-administration studies in rodents, based on published research.

## Mechanism of Action

LY2940094 acts as a competitive antagonist at the NOP receptor, a Gi/o protein-coupled receptor.<sup>[3][4]</sup> The NOP receptor system is implicated in stress, reward, and motivation, all of which play a crucial role in the pathophysiology of AUD. In the context of alcohol-related behaviors, LY2940094 is thought to exert its effects by modulating the mesolimbic dopamine system. Ethanol administration typically increases dopamine release in the nucleus accumbens, a key component of the brain's reward circuitry. LY2940094 has been shown to block this ethanol-stimulated dopamine release, thereby potentially reducing the reinforcing effects of alcohol.<sup>[1][2]</sup>



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**Caption:** Proposed mechanism of LY2940094 in modulating alcohol reward pathways.

## Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of LY2940094 on alcohol self-administration and related behaviors.

Table 1: Effect of LY2940094 on Home-Cage Ethanol Self-Administration in Alcohol-Preferring Rats

Animal Model	Dose (mg/kg, p.o.)	Time Point	Ethanol Intake Reduction vs. Vehicle	Reference
Indiana Alcohol-Preferring (P) Rats	30	3 hours	Significant	[1]
Indiana Alcohol-Preferring (P) Rats	30	12 hours	Significant	[1]
Marchigian Sardinian Alcohol-Preferring (msP) Rats	3	24 hours	Significant	[1]
Marchigian Sardinian Alcohol-Preferring (msP) Rats	30	2, 8, and 24 hours	Significant	[1]

Table 2: Effect of LY2940094 on Operant Alcohol Self-Administration and Motivation in P Rats

Behavioral Paradigm	Dose (mg/kg, p.o.)	Outcome Measure	Effect vs. Vehicle	Reference
Progressive Ratio	30	Breakpoint	Significantly Reduced	[1]
Progressive Ratio	30	Responses on Active Lever	Significantly Reduced	[1]

Table 3: Effect of LY2940094 on Stress-Induced Reinstatement of Alcohol-Seeking in msP Rats

Stressor	Dose (mg/kg, p.o.)	Outcome Measure	Effect vs. Vehicle	Reference
Yohimbine (2 mg/kg, i.p.)	3	Reinstatement of Seeking	Significantly Inhibited	[1]
Yohimbine (2 mg/kg, i.p.)	30	Reinstatement of Seeking	Completely Blocked	[1]

Table 4: Effect of LY2940094 on Ethanol-Stimulated Dopamine Release in the Nucleus Accumbens

Ethanol Challenge	Dose (mg/kg, p.o.)	Outcome Measure	Effect	Reference
1.1 g/kg, i.p.	30	Dopamine Release	Blocked	[1][2]

## Experimental Protocols

### LY2940094 Tartrate Formulation and Administration

Materials:

- **LY2940094 tartrate**
- 20% (w/v) Captisol® in 25 mM phosphate buffer (pH 3) or 20% SBE-β-CD in saline
- Oral gavage needles
- Standard laboratory scale and vortex mixer

Procedure:

- Calculate the required amount of **LY2940094 tartrate** based on the desired dose and the number of animals, adjusting for the molecular weight of the tartrate salt.
- Prepare the vehicle solution (e.g., 20% Captisol® in 25 mM phosphate buffer, pH 3).

- Dissolve the calculated amount of **LY2940094 tartrate** in the vehicle. Vortex thoroughly to ensure complete dissolution.
- Administer the solution orally (p.o.) to the rats using an appropriate gavage needle at a volume of 2-3 ml/kg.
- Prepare fresh solutions daily.

## Operant Alcohol Self-Administration

Apparatus:

- Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

Procedure:

- Acquisition: Train rats to self-administer a 10% (v/v) ethanol solution. Initially, responding on the active lever is reinforced on a fixed-ratio 1 (FR1) schedule, where each press delivers 0.1 mL of the ethanol solution. A 5-second timeout period, signaled by a cue light, follows each reinforcement. Training sessions are typically 30 minutes daily.
- Stabilization: Continue daily sessions until a stable baseline of responding is achieved (e.g., less than 20% variation in responses over three consecutive days).
- Drug Testing: Once a stable baseline is established, administer LY2940094 or vehicle prior to the self-administration session. The pre-treatment time may vary depending on the study design (e.g., 60 minutes before the session).

## Progressive Ratio Schedule

Procedure:

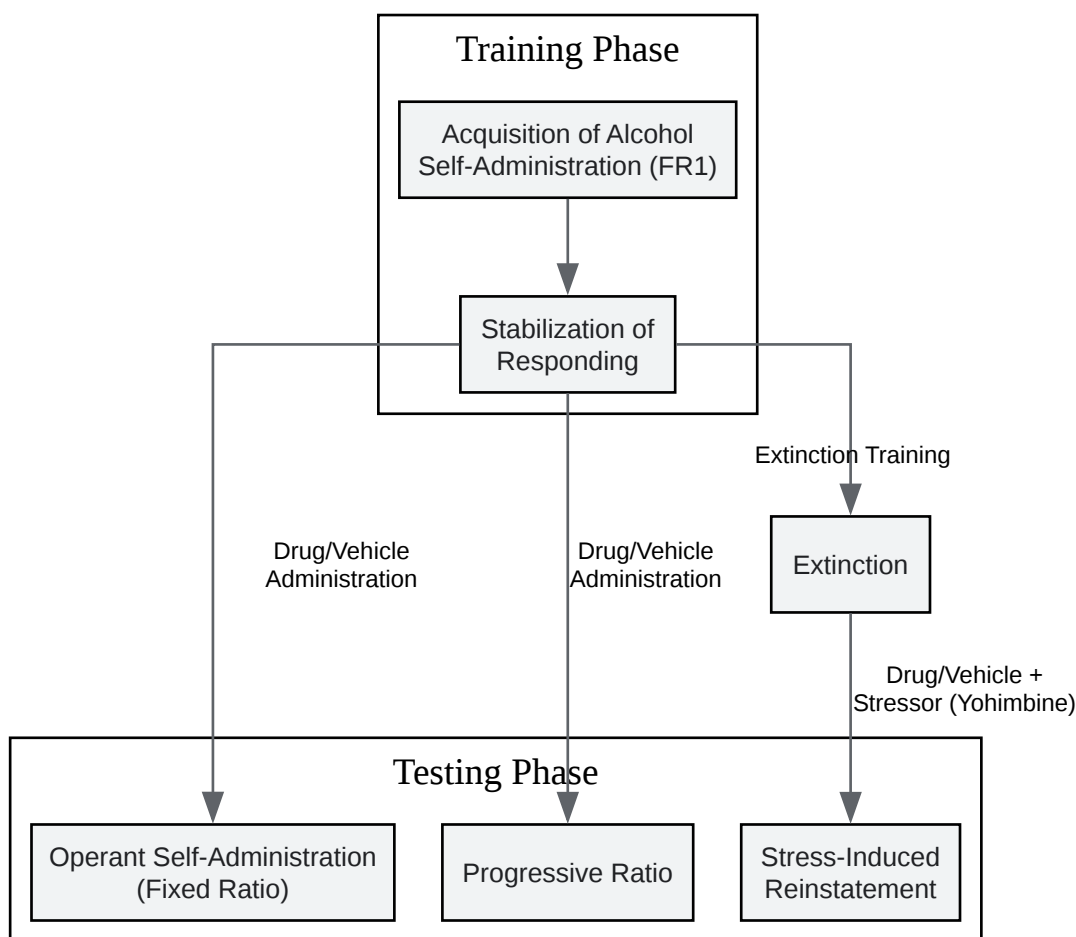
- Following stable responding on an FR schedule, switch to a progressive ratio (PR) schedule.
- In a PR schedule, the number of lever presses required to receive a single reinforcement increases after each successful reinforcement (e.g., 1, 2, 4, 6, 9, 12...).

- The session ends after a predetermined period of inactivity (e.g., 30 minutes) where the rat ceases to respond.
- The primary outcome measure is the breakpoint, which is the final ratio completed before the cessation of responding. This reflects the motivation to work for the reward.
- Administer LY2940094 or vehicle prior to the PR session as in the operant self-administration protocol.

## Stress-Induced Reinstatement of Alcohol-Seeking

### Procedure:

- Acquisition and Extinction: Train rats in the operant self-administration paradigm as described above. Following stable responding, begin extinction sessions where lever presses are no longer reinforced with alcohol. Continue extinction until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline).
- Reinstatement Test:
  - Administer LY2940094 (e.g., 3 or 30 mg/kg, p.o.) or vehicle.
  - After a set pre-treatment time (e.g., 30 minutes), administer a pharmacological stressor such as yohimbine (e.g., 2 mg/kg, i.p.).
  - Place the rat in the operant chamber 30 minutes after the yohimbine injection for a reinstatement session under extinction conditions (i.e., no alcohol is delivered).
  - Record the number of presses on the active and inactive levers. An increase in active lever pressing compared to the extinction baseline indicates reinstatement of alcohol-seeking behavior.



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**Caption:** General experimental workflow for alcohol self-administration studies.

## Concluding Remarks

**LY2940094 tartrate** has demonstrated robust efficacy in reducing alcohol consumption and seeking in various preclinical models of AUD. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of NOP receptor antagonists. Careful consideration of experimental design, including the choice of animal model, behavioral paradigm, and drug formulation, is critical for obtaining reliable and reproducible results. The data suggest that antagonism of the NOP receptor system is a viable strategy for the development of novel pharmacotherapies for alcohol use disorder.

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